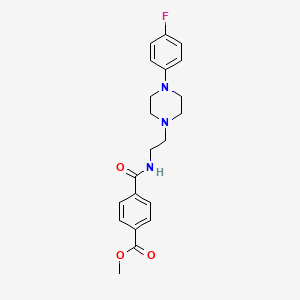

4-((2-(4-(4-氟苯基)哌嗪-1-基)乙基)氨基甲酰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

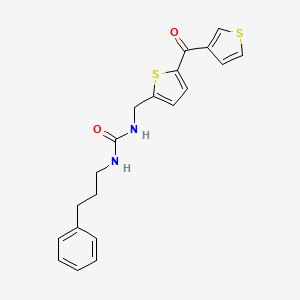

Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a compound that falls within the class of piperazine derivatives. Piperazines are a group of organic compounds that have diverse pharmacological properties and are often explored for their potential therapeutic applications. The compound is structurally related to various piperazine derivatives that have been synthesized and studied for their biological activities, such as potential treatments for schistosomiasis, Alzheimer's disease, and bacterial infections .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine or its substituted forms with various reagents to introduce different functional groups. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of benzamides with piperazine moieties involves the reaction of substituted piperazines with furoyl or other acyl groups . These methods provide a basis for the synthesis of methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings are approximately 30 degrees . This information is valuable for understanding the conformational preferences of the piperazine ring in methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate and how it might influence the compound's biological activity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. The reactivity of the piperazine ring itself can be influenced by the substituents attached to it. For instance, the presence of electron-withdrawing or electron-donating groups can affect the nucleophilicity of the nitrogen atoms in the piperazine ring, potentially leading to different reaction pathways . However, the specific chemical reactions that methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate might undergo are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal structure and conformation of the piperazine ring can affect the compound's packing in the solid state and, consequently, its melting point . The presence of functional groups like carbamoyl and benzoate esters can also impact the solubility of the compound in different solvents. While the specific properties of methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate are not provided, insights can be drawn from related compounds studied in the papers .

科学研究应用

- 化合物 3c,FPMINT 的类似物,成为最有效的抑制剂,降低了 ENT1 和 ENT2 活性而不影响 Km。

平衡型核苷转运蛋白 (ENTs) 抑制

大麻素受体调节

神经系统疾病

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c1-28-21(27)17-4-2-16(3-5-17)20(26)23-10-11-24-12-14-25(15-13-24)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXSLMOQZXLPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)

![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)

![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)

![Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2547806.png)

![Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B2547807.png)

![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)

![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)

![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)